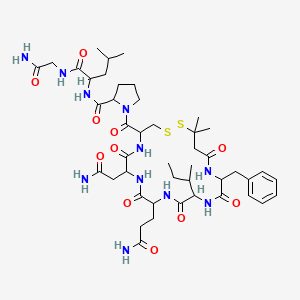
N-Hydroxymethyl-3,4,5,6-Tetrahydrophthalimid
Übersicht
Beschreibung
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a slightly yellow crystalline powder with a melting point of 81-85°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, it is used in the development of drugs and other therapeutic agents . In industry, it is used in the production of various chemical products .
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide . For instance, the compound should be stored in a cool, dry place to maintain its stability. It is also important to prevent the compound from entering drains or being released into the environment .
Biochemische Analyse
Biochemical Properties
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain isoindole derivatives, which are known to be involved in various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of action of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, it has been found to inhibit the activity of certain oxidase enzymes by binding to their active sites . This binding can lead to conformational changes in the enzyme, reducing its catalytic activity. Additionally, N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and changes in its biological activity.
Dosage Effects in Animal Models
The effects of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of dehydrogenase enzymes, leading to changes in the levels of metabolites such as NADH and FADH2 . These interactions can alter the overall metabolic flux and influence the balance of different metabolic processes.
Transport and Distribution
Within cells and tissues, N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation can be influenced by its interactions with intracellular structures and organelles.
Subcellular Localization
The subcellular localization of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration.
Vorbereitungsmethoden
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide can be synthesized through the reaction of 3,4,5,6-tetrahydrophthalic anhydride with formaldehyde . The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide undergoes various chemical reactions, including nucleophilic substitution and condensation reactions . Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted phthalimides .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is similar to other phthalimide derivatives, such as N-hydroxymethylphthalimide and 3,4,5,6-tetrahydrophthalimide . it is unique in its specific structure and reactivity, which make it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOVRKETYPQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197621 | |
| Record name | N-Hydroxymethyltetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-42-7 | |
| Record name | N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethyltetrahydrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxymethyltetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydro-N-(hydroxymethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)


![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)
![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)
![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)


![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)




